

# An In-Depth Technical Guide to the Spectroscopic Properties of 2-Aminonicotinic Acid

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## Compound of Interest

Compound Name: 2-Aminonicotinic acid

Cat. No.: B027923

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## Abstract

**2-Aminonicotinic acid**, a pivotal heterocyclic compound, serves as a versatile building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its unique chemical structure, featuring both an amino and a carboxylic acid group on a pyridine ring, imparts a rich and complex spectroscopic profile. Understanding these spectroscopic properties is paramount for its identification, characterization, and quality control in research and development. This guide provides a comprehensive exploration of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometric (MS) characteristics of **2-aminonicotinic acid**. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer in-depth analysis of the spectral data, grounded in the molecule's structural and electronic properties.

## Introduction: The Significance of 2-Aminonicotinic Acid

**2-Aminonicotinic acid** (2-ANA), also known as 2-aminopyridine-3-carboxylic acid, is a compound of significant interest in medicinal and materials chemistry. It is a key intermediate in the synthesis of various biologically active molecules and functional materials. The presence of both a basic amino group and an acidic carboxylic acid group, along with the aromatic pyridine

ring, allows for a variety of chemical modifications and contributes to its unique physicochemical properties. Furthermore, 2-ANA can exist in tautomeric and zwitterionic forms, which significantly influences its spectroscopic behavior and interaction with other molecules. A thorough understanding of its spectroscopic signature is therefore essential for researchers working with this versatile compound.

## Molecular Structure and Tautomerism

The spectroscopic properties of **2-aminonicotinic acid** are intrinsically linked to its molecular structure. The molecule consists of a pyridine ring substituted with an amino group at the 2-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of **2-Aminonicotinic acid**.

A crucial aspect of **2-aminonicotinic acid**'s chemistry is its ability to exist in different tautomeric and ionic forms. In the solid state and in polar solvents, it predominantly exists as a zwitterion, where the carboxylic acid proton has transferred to the pyridine ring nitrogen. This zwitterionic form is stabilized by intermolecular hydrogen bonding. The presence of these different forms in solution can lead to complex spectra, and understanding this equilibrium is key to accurate interpretation.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For **2-aminonicotinic acid**, the absorption of UV radiation is primarily due to  $\pi \rightarrow \pi^*$  transitions within the aromatic pyridine ring and  $n \rightarrow \pi^*$  transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

## Expected Spectral Features

The UV-Vis spectrum of **2-aminonicotinic acid** is expected to show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the solvent polarity and the pH of the solution, which affect the tautomeric and ionic equilibrium of the molecule.

Solvent/Condition	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )	Transition
Basic	Not specified	Not specified	$\pi \rightarrow \pi^*$

Note: Specific quantitative data for  $\lambda_{\text{max}}$  and molar absorptivity can vary depending on the solvent and pH. The provided table is a general representation.

## Experimental Protocol: UV-Vis Analysis

Objective: To determine the UV-Vis absorption spectrum of **2-aminonicotinic acid**.

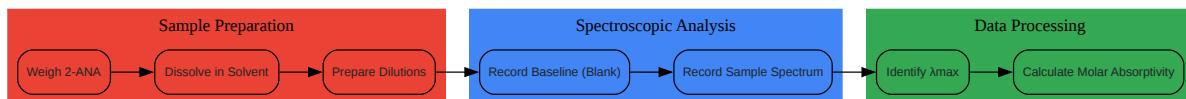
Materials:

- **2-Aminonicotinic acid**
- Spectrophotometric grade solvent (e.g., ethanol, water)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Sample Preparation: Prepare a stock solution of **2-aminonicotinic acid** of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the  $\mu\text{g/mL}$  range).
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).

- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and record the absorbance value. Use the Beer-Lambert law ( $A = \epsilon cl$ ) to calculate the molar absorptivity ( $\epsilon$ ) if the concentration (c) and path length (l) are known.



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Caption: Workflow for UV-Vis spectroscopic analysis.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Interpretation of the FT-IR Spectrum

The FT-IR spectrum of **2-aminonicotinic acid** displays a complex pattern of absorption bands corresponding to the various vibrational modes of its functional groups. The presence of the zwitterionic form is often evident in the solid-state FT-IR spectrum.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3400-3200	N-H stretching	Amino group (-NH <sub>2</sub> )
3000-2500 (broad)	O-H stretching	Carboxylic acid (-COOH)
~1700	C=O stretching	Carboxylic acid (-COOH)
~1650	N-H bending	Amino group (-NH <sub>2</sub> )
1600-1450	C=C and C=N stretching	Aromatic ring
1300-1000	C-N and C-O stretching	Amino and Carboxylic acid groups
900-650	C-H out-of-plane bending	Aromatic ring

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. In the zwitterionic form, the C=O stretch may be shifted to a lower wavenumber due to resonance, and characteristic N<sup>+</sup>-H stretches may appear.

## Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

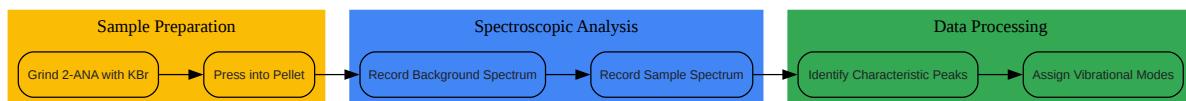
Objective: To obtain the FT-IR spectrum of solid **2-aminonicotinic acid**.

Materials:

- **2-Aminonicotinic acid** (finely ground)
- Potassium bromide (KBr), IR grade (dried)
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation: Place a small amount of KBr (approx. 100-200 mg) in an agate mortar. Add a very small amount of **2-aminonicotinic acid** (approx. 1-2 mg).
- Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should appear uniform.
- Pellet Formation: Transfer the powder to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
- Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
- Sample Scan: Acquire the FT-IR spectrum of the sample over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Analysis: Identify and label the characteristic absorption peaks and assign them to the corresponding functional groups and vibrational modes.



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Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet method.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

### <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-aminonicotinic acid** provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule.

Expected Chemical Shifts (in  $\text{DMSO-d}_6$ ):

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~8.03	<b>Doublet of doublets</b>	dd
H-5	~6.60	Doublet of doublets	dd
H-6	~8.16	Doublet of doublets	dd
-NH <sub>2</sub>	Variable	Broad singlet	-

| -COOH | Variable | Broad singlet | - |

Note: The chemical shifts of the amine and carboxylic acid protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. The aromatic protons exhibit characteristic splitting patterns due to spin-spin coupling.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Expected Chemical Shifts (in  $\text{DMSO-d}_6$ ):

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	<b>~160</b>
C-3	~110
C-4	~140
C-5	~115
C-6	~150

| -COOH | ~170 |

Note: These are approximate chemical shifts. The exact values can be influenced by the solvent and other experimental conditions. The quaternary carbons (C-2, C-3, and -COOH) will typically show weaker signals.

## Experimental Protocol: NMR Analysis

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-aminonicotinic acid**.

Materials:

- **2-Aminonicotinic acid**

- Deuterated solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tube (5 mm)
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-aminonicotinic acid** in about 0.6-0.7 mL of the deuterated solvent directly in a clean, dry NMR tube. Cap the tube securely.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition: Set the parameters for the  $^1\text{H}$  NMR experiment (e.g., number of scans, relaxation delay). Acquire the free induction decay (FID) and process the data (Fourier transform, phase correction, and baseline correction).
- $^{13}\text{C}$  NMR Acquisition: Set the parameters for the  $^{13}\text{C}$  NMR experiment. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans and a longer acquisition time will be required compared to  $^1\text{H}$  NMR.
- Data Analysis: Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the

signals to the respective protons. Assign the signals in the  $^{13}\text{C}$  NMR spectrum to the corresponding carbon atoms based on their chemical shifts and, if available, data from 2D NMR experiments.



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Caption: Workflow for NMR spectroscopic analysis.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

## Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of **2-aminonicotinic acid** (molecular weight: 138.12 g/mol) is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  138. The fragmentation pattern will be influenced by the stability of the resulting fragment ions. Common fragmentation pathways for carboxylic acids include the loss of  $\cdot\text{OH}$  ( $\text{M}-17$ ) and  $\cdot\text{COOH}$  ( $\text{M}-45$ ). For aromatic amines, cleavage of the C-C bond adjacent to the C-N bond is common.

Potential Fragment Ions:

- $m/z$  138: Molecular ion  $[\text{C}_6\text{H}_6\text{N}_2\text{O}_2]^+$
- $m/z$  121: Loss of  $\cdot\text{OH}$
- $m/z$  93: Loss of  $\cdot\text{COOH}$
- $m/z$  94: Loss of  $\text{CO}_2$

# Experimental Protocol: Mass Spectrometry Analysis

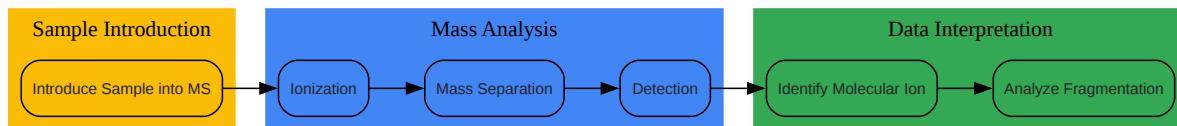
Objective: To obtain the mass spectrum of **2-aminonicotinic acid**.

Materials:

- **2-Aminonicotinic acid**
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI, the sample is typically vaporized before ionization. For ESI, the sample is dissolved in a suitable solvent and infused into the source.
- Ionization: The sample molecules are ionized in the ion source.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.



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Caption: Workflow for Mass Spectrometric analysis.

## Synthesis of 2-Aminonicotinic Acid

A common and efficient method for the synthesis of **2-aminonicotinic acid** involves the amination of 2-chloronicotinic acid. This reaction can be carried out using aqueous ammonia, often under elevated temperature and pressure or with microwave assistance to improve reaction times and yields.

## Experimental Protocol: Synthesis from 2-Chloronicotinic Acid

Objective: To synthesize **2-aminonicotinic acid** from 2-chloronicotinic acid.

Materials:

- 2-Chloronicotinic acid
- Aqueous ammonia (e.g., 25%)
- Copper(II) acetate monohydrate (catalyst)
- 1-Methyl-2-pyrrolidinone (NMP) as solvent
- Ethyl acetate
- Brine
- Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a sealed reaction vessel, combine 2-chloronicotinic acid, aqueous ammonia, a catalytic amount of copper(II) acetate monohydrate, and NMP.

- Reaction: Heat the mixture in an oil bath with stirring for a specified time (e.g., 12 hours at 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.
- Purification: Wash the organic layer with water and brine, then dry it over magnesium sulfate. Concentrate the solution under reduced pressure.
- Isolation: Purify the crude product by column chromatography on silica gel to obtain pure **2-aminonicotinic acid**.

## Conclusion

The spectroscopic properties of **2-aminonicotinic acid** are a direct reflection of its complex molecular structure, which includes an amino group, a carboxylic acid group, and a pyridine ring, and its existence in tautomeric and zwitterionic forms. This guide has provided a detailed overview of the UV-Vis, FT-IR, NMR, and Mass Spectrometric characteristics of this important compound. The experimental protocols and data analysis frameworks presented herein are intended to serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling accurate identification, characterization, and utilization of **2-aminonicotinic acid** in their scientific endeavors.

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